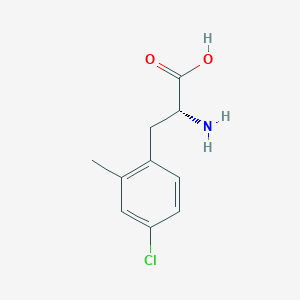

4-Chloro-2-methyl-D-phenylalanine

Description

The Role of Phenylalanine Derivatives as Research Probes and Synthetic Building Blocks

Phenylalanine derivatives are a class of molecules that are structurally similar to the natural amino acid phenylalanine but have been modified in some way. These derivatives are widely used in scientific research for a variety of purposes.

One of the key applications of phenylalanine derivatives is as research probes . Due to their structural similarity to phenylalanine, they can be incorporated into peptides and proteins to study their structure, function, and interactions. researchgate.netnih.gov For example, halogenated phenylalanine derivatives, where one or more hydrogen atoms on the phenyl ring are replaced with a halogen like fluorine or chlorine, are used to investigate hydrophobic and aromatic-aromatic interactions within proteins. researchgate.netnih.gov These interactions are crucial for processes like protein folding and the formation of amyloid fibrils, which are associated with various diseases. researchgate.netnih.gov

Phenylalanine derivatives also serve as important synthetic building blocks in the creation of new molecules with specific properties. nih.gov They are used in the synthesis of bioactive peptides, which are short chains of amino acids that can have therapeutic effects. chemimpex.com By incorporating modified phenylalanine residues, scientists can design peptides with enhanced stability, receptor selectivity, and potency. nih.gov For instance, phenylalanine derivatives have been used to create potent opioid peptide agonists and inhibitors of bacterial communication systems known as quorum sensing. nih.govnih.gov

The versatility of phenylalanine derivatives makes them valuable tools in fields ranging from biochemistry and molecular biology to medicinal chemistry and materials science. chemimpex.comrsc.org

Stereochemical Importance of D-Amino Acids in Diverse Chemical and Biological Systems

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers, designated as L (levo) and D (dextro). libretexts.org While the vast majority of proteins in living organisms are composed exclusively of L-amino acids, D-amino acids play significant and diverse roles in various biological and chemical systems. acs.orgquora.com

In the biological realm, D-amino acids are found in the peptidoglycan of bacterial cell walls, contributing to their structural integrity and resistance to standard proteases. numberanalytics.comtandfonline.com Some bacteria also release D-amino acids to regulate biofilm formation. Furthermore, D-amino acids such as D-serine and D-aspartate function as neurotransmitters in the mammalian central nervous system, playing crucial roles in processes like learning and memory. numberanalytics.com

From a chemical and pharmaceutical perspective, the incorporation of D-amino acids into synthetic peptides has profound effects. Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, which primarily recognize L-amino acids. numberanalytics.com This increased stability can enhance the therapeutic potential of peptide-based drugs by prolonging their half-life in the body. The specific stereochemistry of a D-amino acid can also influence the three-dimensional structure (conformation) of a peptide, leading to altered binding affinities and selectivities for their biological targets. caltech.edu This principle is utilized in drug design to create peptides with improved pharmacological profiles.

Positional Contextualization of 4-Chloro-2-methyl-D-phenylalanine within Halogenated and Alkylated Phenylalanine Scaffolds

This compound belongs to a specific class of unnatural amino acids known as halogenated and alkylated phenylalanine derivatives. The "4-chloro" designation indicates the substitution of a hydrogen atom with a chlorine atom at the fourth position of the phenyl ring. The "2-methyl" indicates the addition of a methyl group at the second position of the same ring. The "D-phenylalanine" specifies the stereochemistry of the amino acid.

The presence and position of these modifications on the phenylalanine scaffold significantly influence the molecule's properties and its interactions within a larger peptide or protein structure.

Halogenation , the introduction of a halogen atom like chlorine, can alter the electronic properties and hydrophobicity of the amino acid. researchgate.netnih.gov The chlorine atom at the 4-position of the phenyl ring in this compound is an electron-withdrawing group, which can affect the aromaticity and potential for π-π stacking interactions with other aromatic residues. Halogenation has been shown to modulate the aggregation kinetics of amyloid peptides, highlighting its impact on protein self-assembly processes. researchgate.netnih.gov

Alkylation , the addition of an alkyl group like a methyl group, introduces steric bulk. The methyl group at the 2-position of the phenyl ring in this compound can restrict the rotational freedom of the phenyl ring, thereby influencing the conformational preferences of a peptide containing this residue. This steric hindrance can be strategically employed to enforce specific secondary structures, such as β-turns, in peptides.

The combination of both halogenation and alkylation in this compound creates a unique building block for peptide synthesis. Its distinct steric and electronic properties make it a valuable tool for researchers aiming to fine-tune the structure and function of peptides for various applications in chemistry and biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-chloro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPMBDAOMZVFGR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methyl D Phenylalanine

Chemical Synthesis Approaches for Unnatural Amino Acid Derivatives

Chemical synthesis provides versatile and robust methods for producing a wide array of unnatural amino acid derivatives. These approaches allow for precise control over the molecular structure, enabling the introduction of various functional groups and stereocenters.

Asymmetric Synthesis Strategies for D-Phenylalanine Stereoisomers

Achieving the desired D-configuration at the α-carbon is a critical challenge in the synthesis of D-amino acids. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction.

One prominent method is the asymmetric hydrogenation of a prochiral enamide precursor. For instance, a seven-step route has been developed for the large-scale synthesis of a substituted N-BOC D-phenylalanine intermediate. 36.112.18 This process involves the asymmetric hydrogenation of an N-acetyl dehydroamino-acid using a chiral rhodium catalyst, such as [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, which yields the product with high enantiomeric excess. 36.112.18

Another powerful technique is asymmetric phase transfer catalysis . This method has been used for the practical synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives. nih.gov The asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides, catalyzed by pseudoenantiomeric cinchona alkaloid quaternary ammonium (B1175870) salts, provides excellent yields and high enantioselectivity. nih.gov The choice of catalyst dictates the resulting stereochemistry; for example, a cinchonine-derived catalyst typically yields (R)-α-amino acid derivatives, which corresponds to the D-configuration for many amino acids. nih.gov

A Chinese patent describes a chemical synthesis method for preparing chiral D-phenylalanine through the hydrogenation reduction of acetamidocinnamic acid and its derivatives in the presence of a chiral catalyst to produce acetamido-D-phenylalanine, which is then hydrolyzed to yield D-phenylalanine. google.com This method was successfully applied to prepare 4-chloro-D-phenylalanine and 4-methyl-D-phenylalanine. google.com

Table 1: Asymmetric Synthesis Strategies for D-Phenylalanine Derivatives

| Strategy | Key Features | Catalyst/Reagent Example | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamide. | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 | High enantiomeric excess for D-isomer. 36.112.18 |

| Asymmetric Phase Transfer Catalysis | α-alkylation of a glycine Schiff base. | Cinchona alkaloid-based catalysts. | Controllable synthesis of (R)- or (S)-enantiomers. nih.gov |

Palladium-Catalyzed Cross-Coupling Methods in Halogenated Phenylalanine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing halogen atoms and other functionalities onto the aromatic ring of phenylalanine. These methods offer high efficiency and functional group tolerance.

An amine-directed, palladium-catalyzed C-H halogenation (I, Br, Cl) of phenylalanine derivatives has been reported. nih.govnih.gov This ortho-selective halogenation utilizes the native primary amine functionality to direct the catalyst to the C-H bond, with trifluoroacetic acid as a key additive. nih.gov This approach provides a direct route to modify the phenyl ring.

Furthermore, palladium-catalyzed ortho-C–H olefination of phenylalanine derivatives has been achieved using a removable picolinamide (B142947) directing group. rsc.org This protocol demonstrates broad substrate scope and delivers moderate to high yields, offering a practical pathway for the direct modification of phenylalanine derivatives. rsc.org For the synthesis of fluorinated phenylalanine analogues, a palladium-catalyzed Negishi cross-coupling reaction between an organozinc iodide and aryl halides has proven to be an effective method. nih.gov

Development of Specific Reaction Pathways for Chlorinated and Methylated Phenylalanine Analogues

The synthesis of phenylalanine analogues with specific chlorination and methylation patterns requires tailored reaction pathways. A patented method details the synthesis of 4-chloro-D-phenylalanine and 4-methyl-D-phenylalanine by starting with the corresponding (Z)-2-acetylamino-3-(substituted-phenyl)-acrylic acid raw material. google.com This precursor undergoes asymmetric hydrogenation followed by hydrolysis to yield the final D-amino acid. google.com

For the synthesis of the specific target compound, 4-Chloro-2-methyl-D-phenylalanine, a plausible route would involve a multi-step chemical synthesis starting from a suitably substituted precursor, such as 2-methyl-4-chlorobenzaldehyde. This aldehyde could undergo an Erlenmeyer-Plöchl reaction to form an azlactone, which is then converted to the corresponding dehydroamino acid. Subsequent asymmetric hydrogenation using a chiral catalyst would establish the D-stereocenter, followed by deprotection to yield the final product. The chemistry of nitroalkanes has also been utilized to create synthetic routes to C-methylated chlorins, which could potentially be adapted for amino acid synthesis. rsc.org

Biocatalytic and Chemo-Enzymatic Routes for D-Amino Acid Production

Biocatalytic and chemo-enzymatic methods are increasingly favored for the synthesis of D-amino acids due to their high selectivity, mild reaction conditions, and environmental benefits. acs.orgacs.org These approaches leverage the catalytic power of enzymes to perform specific chemical transformations. d-aminoacids.com

Stereoinversion Techniques for D-Amino Acid Generation

Stereoinversion provides an elegant route to D-amino acids from their more readily available L-counterparts. rsc.org This is often achieved through a cascade of enzymatic reactions. A common strategy involves a two-step process: the oxidative deamination of an L-amino acid to its corresponding α-keto acid, followed by the stereoselective reductive amination of the keto acid to the D-amino acid. rsc.orgrsc.org

A one-pot biocatalytic stereoinversion cascade has been developed using an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH). rsc.orgrsc.org For example, L-phenylalanine can be converted to phenylpyruvic acid by an L-amino acid deaminase from Proteus mirabilis (PmLAAD). rsc.orgrsc.org Subsequently, a meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) catalyzes the stereoselective reductive amination to produce D-phenylalanine with an enantiomeric excess greater than 99%. rsc.orgrsc.org This system often incorporates a cofactor regeneration system, such as formate (B1220265) dehydrogenase, to recycle NADPH. nih.govnih.gov This cascade has been successfully applied to a variety of aromatic and aliphatic L-amino acids. rsc.orgnih.gov

Table 2: Enzyme Systems for D-Amino Acid Stereoinversion

| Enzyme System | Function | Example Organism | Result |

|---|---|---|---|

| L-Amino Acid Deaminase (LAAD) & D-Amino Acid Dehydrogenase (DAADH) | Oxidative deamination of L-amino acid, followed by stereoselective reductive amination. | Proteus mirabilis (LAAD) & Symbiobacterium thermophilum (DAADH) | Quantitative yield and >99% enantiomeric excess for D-Phenylalanine. rsc.orgrsc.org |

Enzyme-Mediated Synthesis of Phenylalanine Derivatives

Various enzymes have been engineered and utilized for the direct asymmetric synthesis of D-phenylalanine derivatives from prochiral substrates. acs.orgnih.gov

D-amino acid dehydrogenases (DAADHs) have been engineered through directed evolution to exhibit broad substrate specificity and high stereoselectivity. thieme-connect.com These enzymes catalyze the reductive amination of α-keto acids to the corresponding D-amino acids. thieme-connect.com

Phenylalanine ammonia (B1221849) lyases (PALs) , which naturally catalyze the interconversion of L-phenylalanine and cinnamic acids, have been exploited in novel one-pot chemoenzymatic cascades. nih.gov By coupling the PAL-catalyzed amination of a cinnamic acid derivative with a chemoenzymatic deracemization process (involving stereoselective oxidation and nonselective reduction), substituted D-phenylalanines can be synthesized in high yield and excellent optical purity. nih.gov

Transaminases are also valuable biocatalysts for producing chiral amino compounds from keto acids. nih.gov The use of glutamine:phenylpyruvate aminotransferase from Thermus thermophilus has enabled the synthesis of unnatural amino acids from their corresponding α-keto acids. rsc.org

The combination of chemical and enzymatic steps, known as chemo-enzymatic synthesis, is a powerful strategy. nih.govfrontiersin.org For instance, a chemical synthesis can be used to prepare a substituted cinnamic acid, which is then converted to the desired D-phenylalanine derivative using an engineered PAL in a biocatalytic step. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D-phenylalanine |

| L-phenylalanine |

| N-BOC D-phenylalanine |

| N-acetyl dehydroamino-acid |

| 4-chloro-D-phenylalanine |

| 4-methyl-D-phenylalanine |

| (R)-α-amino acid |

| (S)-α-amino acid |

| (Z)-2-acetylamino-3-(substituted-phenyl)-acrylic acid |

| 2-methyl-4-chlorobenzaldehyde |

| Phenylpyruvic acid |

| D-tryptophan |

Strategic Application of Protecting Groups (e.g., Fmoc, Boc) in Peptide Synthesis

The incorporation of this compound into a peptide chain necessitates the use of temporary protecting groups for the α-amino function to prevent unwanted side reactions and ensure controlled, sequential bond formation. The two most dominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. youtube.com

The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group. chemimpex.com It is attached to the α-amino group of the amino acid and is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. chemimpex.com This strategy is advantageous because the acid-labile protecting groups used for the side chains of other amino acids remain intact during the Fmoc removal step. This orthogonality is a cornerstone of modern SPPS. Fmoc-protected derivatives of similar amino acids, such as Fmoc-4-chloro-D-phenylalanine and Fmoc-2-chloro-D-phenylalanine, are commercially available building blocks for peptide synthesis. chemimpex.comnih.gov

The Boc (tert-butyloxycarbonyl) group, in contrast, is an acid-labile protecting group. orgsyn.orgorganic-chemistry.org It is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). youtube.com While historically significant, the Boc strategy often requires harsher acidic conditions for final cleavage of the peptide from the resin, which can be incompatible with sensitive modifications. organic-chemistry.org However, it remains a valuable tool, particularly in solution-phase synthesis and for specific applications where its stability to basic conditions is beneficial. orgsyn.org The selection between Fmoc and Boc chemistry depends on the desired peptide's length, complexity, and the presence of other sensitive functional groups.

Table 1: Comparison of Fmoc and Boc Protecting Groups in Peptide Synthesis

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

|---|---|---|

| Cleavage Condition | Mild base (e.g., 20% Piperidine in DMF) | Strong acid (e.g., Trifluoroacetic Acid, TFA) |

| Chemistry Type | Orthogonal: Base-labile Nα-group, acid-labile side-chain groups | Non-orthogonal: Acid-labile Nα-group, harsher acid for final cleavage |

| Key Advantages | Mild deprotection conditions, suitable for sensitive peptides, easy automation. chemimpex.com | Stable to bases, useful for specific sequences prone to side reactions under basic conditions. orgsyn.orgorganic-chemistry.org |

| Key Disadvantages | Piperidine is toxic; potential for side reactions like aspartimide formation. | Requires handling of corrosive strong acids; harsher final cleavage can degrade some peptides. |

| Typical Application | Dominant method for solid-phase peptide synthesis (SPPS). chemimpex.com | Used for solution-phase synthesis and some specific SPPS applications. youtube.com |

Advanced Purification and Isolation Techniques for Chiral Amino Acids

The synthesis of a specific enantiomer like this compound often results in a racemic mixture (an equal mix of D- and L-enantiomers) or an enantiomerically enriched, but not pure, product. Therefore, advanced purification and isolation techniques are essential to obtain the desired enantiomer with high purity.

Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used methods for separating enantiomers. mdpi.com In this technique, the racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer. nih.gov This differential interaction leads to a separation in retention time, allowing for the collection of the individual, pure enantiomers. mdpi.comnih.gov This method has been successfully applied to resolve the enantiomers of structurally similar compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid and various α-methylphenylalanine derivatives. nih.govnih.gov

Diastereomeric Crystallization is a classical but effective resolution technique. It involves reacting the racemic amino acid with a single enantiomer of a different chiral compound, known as a resolving agent (e.g., tartaric acid). This reaction creates a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. researchgate.net Once a pure diastereomeric salt is isolated, a chemical reaction is used to remove the resolving agent, yielding the pure enantiomer of the desired amino acid.

Enzymatic Resolution leverages the high stereospecificity of enzymes. In this method, an enzyme is selected that acts on only one of the two enantiomers in the racemic mixture. For instance, an acylase enzyme can selectively hydrolyze the N-acyl group from the L-enantiomer of an N-acyl-DL-amino acid, leaving the N-acyl-D-amino acid unreacted. The resulting mixture of a free amino acid (L-form) and an N-acyl amino acid (D-form) can then be easily separated based on their different chemical properties.

Table 2: Overview of Advanced Chiral Purification Techniques

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Preparative Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different elution times. nih.gov | High resolution and purity, applicable to a wide range of compounds, scalable. mdpi.com | Final purification of high-value chiral compounds, including pharmaceuticals and complex amino acids. nih.gov |

| Diastereomeric Crystallization | A racemic mixture is converted into a mixture of diastereomers by reaction with a chiral resolving agent; separation is based on different physical properties (e.g., solubility). researchgate.net | Cost-effective for large-scale industrial production, well-established technology. | Industrial-scale resolution of chiral acids, bases, and amino acids. |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing for separation. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Production of enantiomerically pure amino acids, alcohols, and esters. |

Analytical Characterization and Structural Elucidation

Spectroscopic Methods for Definitive Structural Confirmation

Spectroscopic techniques are fundamental in confirming the intricate structure of phenylalanine derivatives like 4-Chloro-2-methyl-D-phenylalanine.

Table 1: Representative NMR Data for a Related Phenylalanine Derivative

| Nucleus | Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| ¹H | 7.0 - 7.5 | Aromatic protons |

| ¹H | 4.0 - 4.5 | Alpha-proton |

| ¹H | 3.0 - 3.5 | Beta-protons |

| ¹³C | 170 - 175 | Carbonyl carbon |

| ¹³C | 125 - 140 | Aromatic carbons |

| ¹³C | 50 - 60 | Alpha-carbon |

| ¹³C | 35 - 40 | Beta-carbon |

Note: This is generalized data for phenylalanine derivatives and actual values for this compound may vary.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the chloro-substituted aromatic ring (C-Cl and C=C stretching). nih.govthermofisher.com The presence of these specific peaks helps to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The aromatic phenyl ring in this compound will give rise to characteristic absorption bands in the UV region. nih.gov The position and intensity of these bands can be influenced by the substitution pattern on the ring.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 199.63 g/mol . nih.gov Mass spectrometry can confirm this molecular weight with high accuracy. nih.govnist.govgovinfo.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information based on the fragmentation pattern. nih.gov This technique is also highly sensitive for assessing the purity of the compound by detecting any potential impurities.

Advanced Chromatographic Techniques for Separation and Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, quantification, and purity assessment of amino acids and their derivatives. thermofisher.comchemimpex.comchemimpex.comthermofisher.com For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would be a standard approach. helixchrom.comresearchgate.net The retention time of the compound under specific chromatographic conditions is a key identifier. HPLC can also be used to determine the purity of the compound, with suppliers often specifying a purity of ≥98.0%. thermofisher.comchemimpex.comthermofisher.com

Table 2: Typical HPLC Parameters for Phenylalanine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with buffer |

| Detection | UV at 210-254 nm |

| Flow Rate | 1.0 mL/min |

| Purity Specification | ≥98.0% |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not found in the search results, the technique has been successfully applied to other phenylalanine derivatives to elucidate their solid-state conformation and intermolecular interactions. nih.gov Such an analysis for this compound would provide definitive information about its stereochemistry, bond lengths, bond angles, and crystal packing.

Methods for Chiral Purity and Stereochemical Analysis

Since this compound is a chiral compound, determining its enantiomeric purity is critical. Chiral HPLC is a widely used technique for this purpose. waters.comsigmaaldrich.com This method employs a chiral stationary phase that interacts differently with the D- and L-enantiomers, leading to their separation. sigmaaldrich.com Another technique, Ultra-Performance Convergence Chromatography (UPC²), has also been shown to be effective for the chiral separation of phenylalanine methyl esters, offering better resolution and higher throughput than normal-phase HPLC. waters.com The optical rotation of the compound, measured using a polarimeter, can also be used to assess its chiral purity. chemimpex.comchemimpex.com For instance, the related compound Fmoc-4-chloro-D-phenylalanine has a specific optical rotation of [a]D20 = 28 ± 2º (c=1 in DMF). chemimpex.com Additionally, spectroscopic methods in the presence of a chiral discriminating agent can induce observable differences, allowing for enantiomeric distinction. nih.gov

Biological Activities and Mechanisms of Action

Applications in Protein Engineering and Functional Modulation

While derivatives of phenylalanine are utilized in protein engineering, there are no specific documented applications of 4-Chloro-2-methyl-D-phenylalanine in this field. chemimpex.com The use of unnatural amino acids in protein engineering is a growing area of research, but the specific incorporation and effects of this compound have not been reported.

Site-Specific Incorporation into Peptides and Proteins

The integration of unnatural amino acids (UAAs) like this compound into peptides and proteins at specific sites is a powerful tool in protein engineering. enamine.net This process is typically achieved through techniques such as amber codon suppression, which allows for the genetic encoding of UAAs in living cells. acs.org This methodology involves the use of an engineered, orthogonal tRNA-synthetase pair that recognizes the UAA and facilitates its incorporation into a growing polypeptide chain at a designated position. acs.org

While direct studies on the incorporation of this compound are not extensively documented, research on similar molecules provides a strong indication of its capabilities. For instance, various phenylalanine derivatives with substitutions at the ortho position have been successfully incorporated into proteins using mutant pyrrolysyl-tRNA synthetase enzymes. acs.org This suggests that a similar enzymatic system could be adapted for the site-specific insertion of this compound. The Fmoc-protected version of the closely related 4-chloro-D-phenylalanine is a commonly used building block in solid-phase peptide synthesis, further highlighting the feasibility of incorporating this halogenated residue into peptide chains. chemimpex.com

Engineering Altered Protein Functionality and Stability

The introduction of this compound into a protein's structure can significantly alter its functionality and stability. The α-methyl group, in particular, is known to confer resistance to enzymatic degradation by proteases. enamine.netnih.gov This modification also restricts the conformational freedom of the peptide backbone, often promoting the formation of helical structures. nih.gov The enhanced stability and defined secondary structure can lead to improved biological activity.

The presence of a chlorine atom on the phenyl ring introduces a polar carbon-halogen bond, which can influence the bioactivity of the resulting peptide or protein. Halogenation is a common strategy in drug design to enhance pharmacokinetic properties. acs.org Studies on halogenated derivatives of L-phenylalanine have demonstrated their potential as neuroprotective agents. ahajournals.org Furthermore, the incorporation of halogenated phenylalanine derivatives into peptides has been shown to modulate their aggregation properties, which is relevant in the study of amyloid diseases. nih.gov Therefore, the combined effects of the 2-methyl and 4-chloro groups in this compound are expected to produce proteins with enhanced stability and novel functionalities.

Design and Synthesis of Bioactive Peptides

This compound is a valuable component in the design and synthesis of bioactive peptides. Bioactive peptides are short protein fragments that can exert specific physiological effects. nih.gov The unique properties of this UAA can be harnessed to create peptides with improved therapeutic potential.

The synthesis of such peptides is often carried out using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to build a peptide chain. nih.gov The use of Fmoc-4-chloro-D-phenylalanine in SPPS is well-established, indicating that the synthesis of peptides containing this residue is a routine procedure. chemimpex.com The incorporation of α-methylated amino acids, like this compound, can enhance the metabolic stability and cell permeability of synthetic peptides. nih.govethz.ch Halogenation has also been shown to improve the antimicrobial activity of peptides. nih.gov Consequently, peptides designed with this compound may exhibit enhanced resistance to degradation, improved bioavailability, and potent biological activities, making them attractive candidates for drug development. chemimpex.com

Influence on Cellular Signal Transduction and Intercellular Communication

The introduction of this compound into biological systems can influence cellular signaling pathways and intercellular communication. While direct evidence for this specific compound is limited, the effects of related phenylalanine derivatives offer significant insights.

Phenylalanine itself has been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway in bovine mammary epithelial cells. nih.govmdpi.com It can also activate mitochondria-mediated apoptosis via the RhoA/Rho-associated kinase (ROCK) pathway in cortical neurons. nih.gov The closely related compound, 4-Chloro-DL-phenylalanine, is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. sigmaaldrich.com This indicates a potential for this compound to modulate serotonergic signaling.

Structure Activity Relationship Sar Studies of Halogenated and Methylated Phenylalanine Derivatives

Impact of Halogen (Chlorine) Substitution on Biological Activity and Selectivity

The introduction of a halogen atom, such as chlorine, into a biologically active molecule can significantly alter its properties and, consequently, its activity and selectivity. eurochlor.org The chlorine atom at the 4-position (para-position) of the phenyl ring in 4-Chloro-2-methyl-D-phenylalanine is a key feature influencing its molecular behavior.

Chlorine substitution impacts several physicochemical properties:

Lipophilicity: A chlorine atom generally increases the lipophilicity (hydrophobicity) of a molecule. researchgate.net This can enhance its ability to cross cell membranes and may lead to a higher concentration of the compound at its site of action. researchgate.net Studies on halogenated phenylalanine derivatives in the context of amyloid formation have shown a correlation between increased hydrophobicity due to halogenation and accelerated aggregation kinetics. nih.gov

Electronic Effects: The chlorine atom is electron-withdrawing via the inductive effect, which can alter the electron distribution (the σ-framework) of the phenyl ring. researchgate.netnih.gov This electronic modulation can influence how the molecule interacts with its biological target, potentially affecting binding affinity. For instance, in some contexts, the electron-withdrawing nature of a para-chloro substituent has been linked to a significant increase in inhibitory potency against certain enzymes. researchgate.net

Steric Effects: The size of the chlorine atom (van der Waals radius) is larger than that of a hydrogen atom. This steric bulk can influence the conformational preferences of the molecule and its fit within a protein's binding pocket. eurochlor.org The position of the chlorine atom is crucial; its presence can lead to steric hindrance or, conversely, promote favorable interactions with amino acid residues in the target protein. eurochlor.org

Table 1: Impact of Halogen Substitution on Molecular Properties

| Property Affected | General Effect of Chlorine Substitution | Reference |

|---|---|---|

| Lipophilicity | Increases hydrophobicity | researchgate.net |

| Electronic Profile | Inductively electron-withdrawing | researchgate.netnih.gov |

| Steric Size | Increases bulk compared to hydrogen | eurochlor.org |

Role of Methyl Group Introduction on Molecular Recognition and Interactions

The methyl group at the 2-position (ortho-position) of the phenyl ring introduces another layer of structural and functional modification. The "magic methyl," as it is sometimes called in medicinal chemistry, can have profound and often unpredictable effects on a compound's biological profile. nih.gov

Key influences of the methyl group include:

Conformational Restriction: An ortho-methyl group can create steric hindrance that restricts the rotation around the bond connecting the phenyl ring to the amino acid backbone. nih.gov This can lock the molecule into a specific, biologically active conformation, a concept known as conformational preorganization. By reducing the entropic penalty of binding, a pre-organized ligand can exhibit higher affinity for its target. nih.gov

Hydrophobic Interactions: While a single methyl group adds a modest amount of hydrophobicity, it can form critical van der Waals or hydrophobic interactions within a specifically shaped pocket in a receptor. nih.govnih.gov The precise positioning of this group is vital for optimal binding.

CH-π Interactions: The methyl group can participate in CH-π interactions, where the C-H bonds of the methyl group interact favorably with an aromatic ring of an amino acid residue (like phenylalanine, tyrosine, or tryptophan) in the binding site. nih.gov

Metabolic Stability: Methylation can sometimes block sites of metabolic oxidation, increasing the metabolic stability and half-life of a compound. nih.gov

In one study on p38α MAP Kinase inhibitors, the introduction of a methyl group improved activity by over 200-fold, an effect attributed to a combination of these factors. nih.gov The methyl group can fine-tune molecular recognition, enhancing either the specificity or promiscuity of binding depending on the flexibility of the target site. nih.gov

Stereochemical Influences on Pharmacological Profiles (D- vs. L-Stereoisomers)

Biological systems are inherently chiral, and as such, they often exhibit a high degree of stereoselectivity. The spatial arrangement of substituents around the α-carbon of an amino acid is a fundamental determinant of its biological function. Most naturally occurring amino acids in humans are in the L-configuration. youtube.com The use of a D-stereoisomer, as in this compound, represents a significant deviation from this norm and is a common strategy in drug design.

The key differences between D- and L-stereoisomers in a biological context are:

Receptor Binding: The three-dimensional arrangement of the amino group, carboxyl group, and side chain determines how the molecule fits into a chiral binding site on a protein. A D-amino acid will present these functional groups in a different spatial orientation than its L-counterpart, leading to vastly different binding affinities and activities. nih.gov

Enzymatic Susceptibility: Peptides and proteins containing D-amino acids are generally resistant to degradation by proteases, which are specific for L-amino acids. This can significantly increase the biological half-life of a peptide-based drug.

Transport: Amino acid transporters can be highly stereoselective. For example, the Large Neutral Amino Acid Transporter (LAT1) shows a preference for L-amino acids. drugbank.com

A comparative study of L- and D-phenylalanine in humans demonstrated clear differences in their effects on hormone release. nih.gov L-phenylalanine stimulated insulin (B600854) and glucagon (B607659) release, while D-phenylalanine did not, highlighting the stereospecificity of the underlying biological pathways. nih.gov Similarly, studies on D-phenylalanine derivatives have shown distinct pharmacological effects compared to their L-forms. nih.gov

Table 2: Comparison of D- and L-Phenylalanine Stereoisomers

| Feature | L-Phenylalanine | D-Phenylalanine | Reference |

|---|---|---|---|

| Natural Abundance | Common in human proteins | Rare in mammals | youtube.com |

| Receptor Interaction | Interacts with specific biological targets | Interacts differently or not at all with the same targets | nih.gov |

| Metabolic Stability | Substrate for many enzymes (e.g., proteases) | Generally resistant to proteases | |

| Hormone Release | Stimulates insulin and glucagon release | Does not significantly stimulate insulin or glucagon | nih.gov |

Conformational Analysis and Ligand-Target Dynamics

The biological function of a molecule like this compound is not dictated by a single static structure but by its dynamic conformational profile. Conformational analysis explores the range of shapes a molecule can adopt and the energy associated with each. scispace.com

The substituents on the phenyl ring play a major role in defining this conformational landscape. The ortho-methyl group, as previously discussed, restricts the torsional angles (χ angles) of the side chain. The para-chloro substituent can influence the electronic environment, which in turn affects intramolecular and intermolecular interactions. nih.gov

Computational methods and experimental techniques are used to study these dynamics:

Molecular Mechanics and Dynamics (MD) Simulations: These computational tools can model the movement of the ligand over time, both in solution and when bound to its target protein. nih.gov This allows researchers to understand how the ligand adapts its conformation to fit the binding site, a process that can involve elements of both "induced fit" and "conformational selection". nih.gov

NMR Spectroscopy: This experimental technique can provide information about the average conformation of a molecule in solution. nih.gov

X-ray Crystallography: When a ligand is co-crystallized with its target protein, this method provides a high-resolution snapshot of the bound conformation. researchgate.net

Studies on rigid analogues of phenylalanine have shown that restricting the conformational flexibility of the side chain can lead to a marked preference for a single region of the conformational space, which can enhance binding affinity. scispace.com The dynamics of ligand binding are crucial, as the process involves the ligand navigating to the binding site and the protein itself potentially undergoing conformational changes to accommodate it. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. nih.gov

For a series of phenylalanine derivatives, a 3D-QSAR study would typically involve:

Dataset Collection: A set of phenylalanine analogues with known biological activities (e.g., IC₅₀ values) against a specific target is compiled. mdpi.com

Molecular Alignment: The molecules in the dataset are aligned in 3D space based on a common scaffold or a pharmacophore model. This is a critical step, as the quality of the alignment directly impacts the model's predictive power. mdpi.com

Descriptor Calculation: For each aligned molecule, steric and electrostatic fields are calculated at thousands of points on a 3D grid surrounding the molecules. These field values serve as the independent variables (descriptors).

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that relates the variations in the descriptors to the variations in biological activity.

Model Validation: The model is rigorously tested for its statistical significance and predictive ability using internal and external validation techniques. mdpi.com

QSAR studies on phenylalanine derivatives targeting tryptophan hydroxylase-1 (TPH1) have successfully generated models that can guide the design of more potent inhibitors. nih.govmdpi.com The resulting 3D contour maps from these models can visually indicate which regions around the molecule are favorable or unfavorable for steric bulk or for positive/negative electrostatic charges, providing intuitive guidance for further chemical modification. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a ligand to a protein's active site. For a molecule like 4-Chloro-2-methyl-D-phenylalanine, docking studies could be employed to understand how it might interact with various enzymes or receptors. For instance, derivatives of phenylalanine are known to interact with enzymes such as phenylalanine hydroxylase or to be incorporated into peptides that target specific receptors.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A 3D model of this compound would then be generated and prepared for docking. The docking software would then systematically explore various binding poses of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. The results would reveal the most likely binding conformation and provide an estimate of the binding affinity, often expressed as a docking score or binding energy in kcal/mol. These simulations could highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for molecular recognition.

Density Functional Theory (DFT) and Quantum Mechanical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various electronic properties of molecules, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT calculations could provide valuable insights into its reactivity and stability. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites that are prone to electrophilic or nucleophilic attack, respectively. nih.gov This information is critical for understanding how the molecule might interact with other molecules, including biological targets. nih.gov

Furthermore, DFT can be used to calculate other properties such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data if available. These calculations provide a detailed picture of the molecule's electronic landscape and can help to explain its chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Modes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of a molecule like this compound.

An MD simulation could be used to explore the conformational landscape of this compound in different environments, such as in a vacuum, in water, or bound to a protein. This would reveal the most stable conformations of the molecule and the energy barriers between them. When a ligand is bound to a protein, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking. nih.gov It can also reveal how the ligand and protein adapt to each other's presence, a phenomenon known as induced fit.

The output of an MD simulation is a trajectory that describes the position, velocity, and energy of each atom in the system as a function of time. Analysis of this trajectory can provide information on various dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation and breaking of intermolecular interactions over time.

In Silico Prediction of Biological Activity and Receptor Subtype Selectivity

In silico methods for predicting biological activity rely on computational models that correlate the chemical structure of a molecule with its biological effect. These models are often developed using machine learning algorithms trained on large datasets of compounds with known activities. For this compound, these predictive models could be used to forecast its potential therapeutic applications or toxicological properties.

Quantitative Structure-Activity Relationship (QSAR) models are a common type of in silico prediction tool. A QSAR model would use a set of calculated molecular descriptors for this compound (such as its size, shape, hydrophobicity, and electronic properties) to predict its activity against a specific biological target. Similarly, models can be developed to predict selectivity for different receptor subtypes. This is particularly important in drug design, where the goal is often to target a specific receptor subtype to maximize efficacy and minimize side effects.

While specific in silico predictions for this compound are not published, the principles of these methods are well-established. researchgate.net By comparing its calculated properties to those of known active compounds, it would be possible to generate hypotheses about its potential biological profile.

Free Energy Perturbation and Binding Free Energy Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states. nih.gov In the context of drug discovery, FEP is often used to calculate the relative binding free energy of two similar ligands to a protein. drugdesigndata.org This can provide a highly accurate prediction of how a small chemical modification, such as the addition of a methyl group or a chlorine atom, will affect the binding affinity of a ligand.

To calculate the relative binding free energy of this compound compared to a reference compound (e.g., D-phenylalanine), one would perform two separate FEP calculations. In the first, the reference compound is "alchemically" transformed into this compound in solution. In the second, the same transformation is performed while the ligand is bound to the target protein. The difference in the free energy change between these two transformations corresponds to the relative binding free energy.

These calculations are computationally expensive but can provide invaluable guidance for lead optimization in drug discovery projects. arxiv.org They can help to prioritize which chemical modifications are most likely to improve binding affinity, thereby accelerating the design of more potent and selective drug candidates.

Research Applications and Emerging Paradigms

Tools for Investigating Fundamental Biological Systems

The specific stereochemistry and substitutions on 4-Chloro-2-methyl-D-phenylalanine make it a valuable asset for elucidating the intricacies of biological systems at the molecular level. By incorporating this and similar unnatural amino acids into peptides and proteins, scientists can probe and map molecular interactions and dynamic conformational changes that are often invisible to conventional biochemical methods.

The study of protein dynamics is crucial for understanding their functions, such as molecular recognition, catalysis, and signal transmission. nih.gov Unnatural amino acids like this compound serve as powerful probes for these investigations. The introduction of methyl and chloro groups onto the phenylalanine ring breaks the rotational symmetry of the side chain. nih.gov This modification generates new, insightful contacts in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for a more precise determination of the aromatic ring's orientation and mobility within the protein's hydrophobic core. nih.gov

Studies using systematically methylated phenylalanine analogs in zinc finger miniproteins have demonstrated that the hydrophobic core can accommodate these substitutions. nih.gov This "methyl-hopping" approach, combined with molecular dynamics simulations, helps generate detailed free energy profiles for the rotation of the modified side chain. nih.gov Such methods are particularly valuable for studying thermolabile systems where temperature-dependent NMR studies are impractical. nih.gov Because the side chains of amino acids are actively involved in protein stability, folding, and molecular recognition, understanding their motion is of great interest. nih.gov The use of modified phenylalanines provides a robust tool for exploring these side-chain dynamics, which are sensitive probes of protein-ligand and protein-protein interactions. nih.gov

Aromatic-aromatic interactions involving amino acid residues like phenylalanine play a significant role in stabilizing protein structures and mediating interactions between proteins and nucleic acids. nih.govnih.gov These interactions, while individually weak, have a significant additive effect on the conformational stability of protein scaffolds and complexes. nih.govnih.gov The incorporation of analogs such as this compound into peptide chains can be used to map the specific contacts and forces governing these associations.

Novel Scaffold for Drug Discovery and Development Methodologies

This compound and related derivatives serve as versatile building blocks and scaffolds in modern drug discovery. chemimpex.comchemimpex.com Their structural similarity to natural amino acids allows them to be incorporated into peptides or used as a foundation for small-molecule drugs, targeting a range of diseases from neurological disorders to viral infections. chemimpex.comnih.gov The development of methodologies utilizing such unnatural amino acids is pushing the boundaries of therapeutic innovation. chemimpex.com

A key strategy in drug development is the creation of complex and diverse peptide libraries. nih.gov The introduction of a reactive group onto the phenylalanine scaffold, as seen in p-chloropropynyl phenylalanine, enables spontaneous peptide macrocyclization, a technique used to improve the stability and cell permeability of peptide-based drugs. nih.gov Furthermore, phenylalanine derivatives have been successfully used as the core scaffold for potent HIV capsid modulators, demonstrating their utility in creating new antiviral agents. nih.gov

A central goal in drug design is to create ligands that bind with high affinity and selectivity to a specific receptor or transporter, minimizing off-target effects. Phenylalanine analogs are instrumental in achieving this. For example, the L-type amino acid transporter 1 (LAT1) is a promising target for drug delivery to tumors, and understanding how to design selective LAT1 ligands is of great interest. nih.gov

Research on phenylalanine analogs has shown that substitutions on the phenyl ring directly impact affinity and selectivity for LAT1 versus its isoform, LAT2. nih.gov Studies indicate that a hydrophobic subpocket in LAT1 robustly interacts with halogen groups on the phenyl ring, enhancing binding affinity. nih.gov Similarly, α-methyl substitution can increase selectivity for LAT1 over LAT2. nih.gov By systematically modifying the phenylalanine structure with substituents like chloro and methyl groups, as in this compound, medicinal chemists can rationally design compounds that selectively target specific receptors or transporters, a crucial step in developing safer and more effective therapeutics. nih.govnih.gov

Many diseases are caused by the aberrant activity of specific enzymes. Compounds that can selectively modulate the activity of these enzymes are therefore valuable therapeutic agents. Phenylalanine derivatives have proven to be effective scaffolds for such modulators.

A prominent example is 4-Chloro-DL-phenylalanine, which is known as an irreversible inhibitor of the enzyme tryptophan hydroxylase. fishersci.comthermofisher.com This enzyme is critical for the synthesis of the neurotransmitter serotonin (B10506). medchemexpress.com By inhibiting this enzyme, the compound effectively depletes serotonin levels, making it a valuable research tool for studying the serotonergic system and a lead structure for developing drugs that target this pathway. fishersci.comthermofisher.commedchemexpress.com The methyl ester form of the compound also acts as a reversible inhibitor of the same enzyme. medchemexpress.com Beyond this well-established target, related compounds are being investigated as modulators for other enzymes, including Cholesteryl Ester Transfer Protein (CETP) and Carboxylesterase (CES). medchemexpress.com

Advancements in Synthetic Biology and Chemical Biology Research

Synthetic biology and chemical biology aim to create new biological parts, devices, and systems, or to study biological systems using chemical tools. The use of unnatural amino acids (nnAAs) is a cornerstone of these fields, enabling the creation of proteins and peptides with novel functions. mdpi.com

Compounds like this compound can be incorporated into proteins through in vitro translation systems, allowing researchers to build novel biological machinery. nih.gov For example, the introduction of nnAAs can confer new catalytic activities on existing protein scaffolds, leading to the development of artificial enzymes. mdpi.com The combination of synthetic chemistry to create novel amino acids and computational methods to predict their effects on protein structure represents a powerful chemical biology approach. nih.gov This synergy allows for the detailed investigation of protein dynamics and the engineering of proteins with enhanced stability or entirely new functionalities, expanding the toolkit available for both basic research and biotechnological applications. nih.govchemimpex.com

Compound Data

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-(4-chloro-2-methylphenyl)propanoic acid | sigmaaldrich.com |

| CAS Number | 947615-10-3 | sigmaaldrich.com |

| Molecular Formula | C10H12ClNO2 | sigmaaldrich.com |

| InChI Key | HOPMBDAOMZVFGR-SECBINFHSA-N | sigmaaldrich.com |

| Physical Form | white to off-white solid | sigmaaldrich.com |

| Purity | >95% | sigmaaldrich.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-DL-phenylalanine |

| p-chloropropynyl phenylalanine |

| Phenylalanine |

| Serotonin |

| 4-Chloro-DL-phenylalanine methyl ester |

| Tryptophan |

| Tyrosine |

| Dopamine |

| Norepinephrine |

| Epinephrine |

| 2-iodo-l-phenylalanine |

| l-Phenylglycine |

| α-methyl-l-phenylalanine |

| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid |

| 2-fluoro-l-tyrosine |

| (S)-3,5-dibromophenylalanine |

| (S)-3,5-diiodophenylalanine |

| (S)-3,5-difluorophenylalanine |

Development of Advanced Biosensors and Analytical Methodologies

The pursuit of sensitive and selective detection of this compound has spurred innovation in analytical techniques. While specific biosensors for this compound are still an emerging area of research, broader advancements in analytical methodologies for halogenated and methylated phenylalanine analogs provide a foundational framework.

Researchers have investigated various analytical platforms for the analysis of similar compounds, which could be adapted for this compound. These include high-performance liquid chromatography (HPLC), a cornerstone technique for separating and quantifying amino acid derivatives. helixchrom.com The inherent challenge with underivatized amino acids is their poor retention on conventional reversed-phase columns. helixchrom.com To overcome this, strategies such as derivatization, the use of ion-pairing reagents, or employing hydrophilic interaction chromatography (HILIC) are often employed. helixchrom.com For instance, a study on the separation of phenylalanine, tyrosine, and DOPA demonstrated successful analysis using a core-shell mixed-mode HPLC column in HILIC cation-exchange mode, achieving baseline separation without derivatization. helixchrom.com

Another study focused on the impact of halogenated phenylalanine derivatives on amyloid formation, utilizing ultra-high-performance liquid chromatography (UHPLC) for the analysis of peptide variants. nih.gov This research highlights the importance of chromatographic techniques in studying the biophysical properties of peptides containing halogenated amino acids. nih.gov The retention time in reversed-phase HPLC can serve as an experimental measure of the hydrophobicity of these modified amino acids. nih.gov

Furthermore, investigations into the structure-activity relationships of halogenated phenylalanine analogs with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), rely heavily on precise analytical methods to determine key parameters like binding affinity (Kᵢ) and transport velocity (Vₘₐₓ). nih.gov These studies often employ cell-based assays in conjunction with sensitive analytical techniques to quantify the uptake and transport of the specific amino acid analogs. nih.gov

While direct research on biosensors specifically designed for this compound is limited, the principles from biosensors developed for other phenylalanine derivatives could be applied. For example, biosensors for L-phenylalanine have been developed using enzymes like L-phenylalanine dehydrogenase, where the detection is based on the enzymatic reaction product. Such approaches could potentially be adapted by engineering enzymes with specificity towards this compound.

The development of analytical methods for unnatural amino acids is a dynamic field. A two-step process for synthesizing a variety of optically pure unnatural amino acids, including analogs of phenylalanine, leverages photocatalytic cross-electrophile coupling. princeton.edu The purification and analysis of these synthesized compounds rely on techniques like column chromatography and methods to determine enantiomeric excess. princeton.edu

The following table summarizes the key analytical techniques that have been applied to the analysis of related halogenated and modified phenylalanine compounds, which could be foundational for developing methods for this compound.

| Analytical Technique | Application in Related Compounds | Potential for this compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of phenylalanine and its derivatives. helixchrom.com | High potential for quantification and purity assessment. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Analysis of peptides containing halogenated phenylalanine analogs. nih.gov | Suitable for studying peptides incorporating this compound. |

| Hydrophilic Interaction Chromatography (HILIC) | Separation of underivatized amino acids. helixchrom.com | A promising approach to avoid derivatization. |

| Cell-Based Transport Assays | Determining transporter affinity and velocity for halogenated phenylalanines. nih.gov | Applicable for studying its biological transport. |

| Column Chromatography | Purification of synthesized unnatural amino acids. princeton.edu | Essential for isolating the pure compound after synthesis. |

The continued exploration of these analytical methods and the potential development of specific biosensors will be instrumental in unlocking the full research potential of this compound and other synthetic amino acids.

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding Regarding 4-Chloro-2-methyl-D-phenylalanine and its Derivatives

The current academic understanding of this compound is in its infancy. The compound is catalogued with the CAS number 853680-23-6, which confirms its chemical identity. However, a thorough review of scientific literature reveals a significant lack of dedicated studies on its synthesis, properties, and biological activity.

What is known can be largely inferred from research on its parent compounds and related analogues. The D-configuration of the alpha-carbon is a key feature, suggesting its potential use in peptide studies to confer resistance to enzymatic degradation. The 4-chloro substitution on the phenyl ring is a common modification in phenylalanine derivatives, often introduced to modulate biological activity. For instance, 4-Chloro-DL-phenylalanine (p-CPA) is a well-known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. The presence of a methyl group at the 2-position (ortho-position) of the phenyl ring adds another layer of complexity, likely influencing the compound's steric and electronic properties. Research on other ortho-substituted phenylalanine derivatives has shown that such modifications can be achieved and can lead to unique biological activities.

Derivatives of this compound are not documented in the current body of scientific literature. However, based on the chemistry of amino acids, potential derivatives could include N-acylated, esterified, or peptide-coupled forms.

Identification of Unaddressed Research Questions and Methodological Challenges

The dearth of information on this compound presents a landscape of unanswered questions. Key among them are:

Optimal Synthetic Routes: While general methods for the synthesis of phenylalanine derivatives exist, an optimized, stereospecific synthesis for this compound has not been reported. Developing a high-yield, enantiomerically pure synthesis is a primary methodological challenge.

Physicochemical Properties: Fundamental properties such as solubility, pKa values, and crystal structure are currently unknown. These data are crucial for any further investigation into its biological or material science applications.

Biological Activity: Does the combination of 4-chloro and 2-methyl substitutions confer a unique biological activity? Its structural similarity to p-CPA suggests a potential role as a tryptophan hydroxylase inhibitor, but this has not been experimentally verified. Its potential effects on other biological targets remain completely unexplored.

Metabolic Fate and Toxicity: The in vivo fate of this compound is unknown. Studies on its absorption, distribution, metabolism, excretion, and potential toxicity are essential before it can be considered for any therapeutic application.

Conformational Effects in Peptides: How does the incorporation of this unnatural amino acid affect the secondary and tertiary structure of peptides? The steric hindrance from the ortho-methyl group could induce specific conformational constraints.

Methodological challenges in addressing these questions include the need for de novo synthesis and purification, the development of specific analytical methods for its detection and quantification, and the design of appropriate biological assays to screen for its activity.

Prospects for Advanced Derivatization, Expanded Biological Applications, and Interdisciplinary Integration

Despite the current lack of data, the unique structure of this compound offers exciting prospects for future research and application.

Advanced Derivatization: Future work could focus on creating a library of derivatives to explore structure-activity relationships. This could involve:

N-terminal modifications: Acylation with various functional groups to modulate lipophilicity and cell permeability.

C-terminal modifications: Esterification or amidation to create prodrugs or modify pharmacokinetic properties.

Peptide incorporation: Synthesis of peptides containing this compound to study its effect on peptide stability, conformation, and biological activity.

Expanded Biological Applications: The potential biological applications of this compound and its derivatives are broad and warrant investigation in several areas:

Neuropharmacology: Given its similarity to p-CPA, it could be investigated as a more potent or selective modulator of serotonin synthesis.

Antimicrobial Peptides: Incorporation into antimicrobial peptides could enhance their efficacy and stability.

Enzyme Inhibition: The unique steric and electronic properties could be exploited to design specific enzyme inhibitors for various therapeutic targets.

Drug Delivery: Its unnatural structure could be used to design peptides with improved resistance to proteolysis, making them better drug delivery vehicles.

Interdisciplinary Integration: The study of this compound is not limited to chemistry and biology.

Materials Science: Unnatural amino acids can be used to create novel biocompatible polymers with unique properties.

Biophysical Chemistry: It could be used as a probe to study protein folding and dynamics, particularly if isotopic labels are incorporated.

Synthetic Biology: The genetic encoding of this unnatural amino acid into proteins could open up new avenues for protein engineering and the creation of novel biocatalysts.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-(4-chloro-2-methylphenyl)propanoic acid |

| CAS Number | 853680-23-6 |

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CC@@HN |

| InChI Key | Not available in public databases |

Table 2: Comparison of Related Phenylalanine Derivatives

| Compound | Key Structural Features | Known Biological Activity/Application |

| D-Phenylalanine | D-enantiomer of phenylalanine | Used in nutritional supplements and as a building block for peptide synthesis. |

| 4-Chloro-DL-phenylalanine (p-CPA) | Racemic mixture with a chlorine atom at the 4-position. | Irreversible inhibitor of tryptophan hydroxylase. |

| 2-Methyl-phenylalanine | Methyl group at the 2-position. | Used in peptide synthesis to introduce conformational constraints. |

| This compound | D-enantiomer with both 4-chloro and 2-methyl substitutions. | Largely uninvestigated. |

Q & A

Q. How can researchers ensure compliance with ethical standards when using this compound in animal studies?

- Methodological Answer :

Adhere to ARRIVE guidelines for experimental design and reporting.

Conduct dose-ranging studies to establish MTD (maximum tolerated dose) prior to efficacy trials.

Include negative controls (e.g., saline-treated cohorts) and blinded outcome assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.